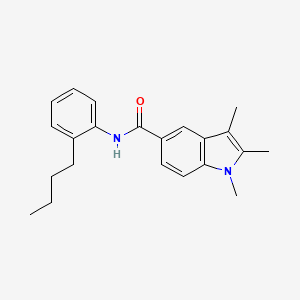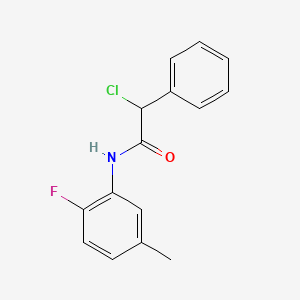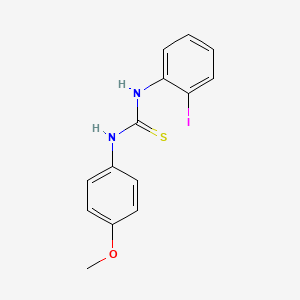![molecular formula C27H21N3O4 B4338804 4-(2-QUINOXALINYL)PHENYL 2-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)ACETATE](/img/structure/B4338804.png)
4-(2-QUINOXALINYL)PHENYL 2-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)ACETATE
Descripción general
Descripción
4-(2-QUINOXALINYL)PHENYL 2-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)ACETATE is a complex organic compound known for its unique polycyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-QUINOXALINYL)PHENYL 2-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)ACETATE typically involves the reaction of 4-oxatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione with various hydrazides. For instance, the reaction with hydrazides of benzoic acids, arylaminoacetic acid, and oxalic acid under reflux conditions in solvents like xylene or toluene can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing yields and purity. The use of Diels-Alder reactions and subsequent modifications with hydrazides are common approaches .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-QUINOXALINYL)PHENYL 2-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, affecting the compound’s properties
Common Reagents and Conditions
Typical reagents include hydrazine hydrate, arylisocyanates, and phenylisothiocyanate. Reaction conditions often involve refluxing in solvents like benzene or ethanol for extended periods .
Major Products Formed
The major products formed from these reactions include various polycyclic N-amidoimides and urea derivatives, which have shown significant antiviral activity .
Aplicaciones Científicas De Investigación
4-(2-QUINOXALINYL)PHENYL 2-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)ACETATE has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antiviral properties, particularly against orthopoxviruses.
Medicine: Investigated for its potential use in developing new antiviral drugs.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as viral proteins. It inhibits the replication of viruses by interfering with their life cycle, thereby preventing the spread of infection. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
ST-246: Known for its high antiviral activity and low cytotoxicity.
N-benzamidoimides: Similar structure but with varying degrees of antiviral activity.
1-aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)ureas: Studied for their antiviral properties
Uniqueness
4-(2-QUINOXALINYL)PHENYL 2-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)ACETATE stands out due to its unique polycyclic structure and potential for high antiviral activity with low cytotoxicity. Its ability to undergo various chemical reactions also makes it a versatile compound for further research and development .
Propiedades
IUPAC Name |
(4-quinoxalin-2-ylphenyl) 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4/c31-23(13-30-26(32)24-16-9-10-17(19-11-18(16)19)25(24)27(30)33)34-15-7-5-14(6-8-15)22-12-28-20-3-1-2-4-21(20)29-22/h1-10,12,16-19,24-25H,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUCWJHXLSEOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CC(=O)OC5=CC=C(C=C5)C6=NC7=CC=CC=C7N=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE](/img/structure/B4338730.png)
![5-(3,4-DIMETHOXYPHENYL)-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4338740.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4338755.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4338759.png)
![N~2~-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-BROMO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4338776.png)
![N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4338778.png)
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3-(4-methoxyphenyl)thiourea](/img/structure/B4338783.png)


![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B4338809.png)
![4-Tert-butylcyclohexyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B4338813.png)
![1,3-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B4338817.png)
